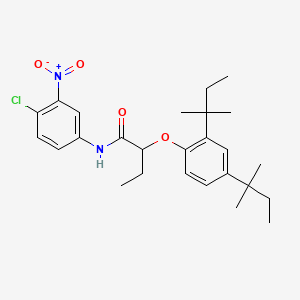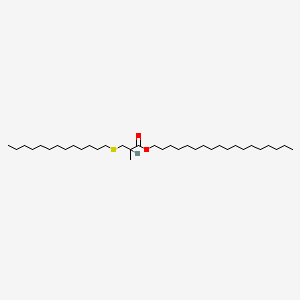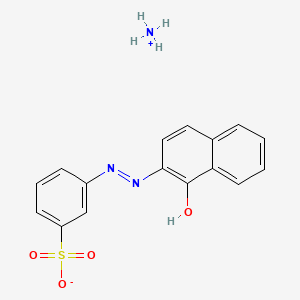
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a methoxy group on one phenyl ring and a triazole ring attached to the propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit the growth of various pathogens and cancer cell lines.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Propen-1-one, 1-(4-hydroxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-
- **2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- **2-Propen-1-one, 1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-
Uniqueness
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the methoxy group, which can enhance its biological activity and solubility compared to other similar compounds. The triazole ring also contributes to its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
104940-92-3 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11N3O2/c1-9(15-8-13-7-14-15)12(16)10-3-5-11(17-2)6-4-10/h3-8H,1H2,2H3 |
Clave InChI |
ZNORLGJDLFICNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(=C)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















